molecular formula C26H42O4 B122871 Diisononyl phthalate CAS No. 20548-62-3

Diisononyl phthalate

Cat. No.: B122871
CAS No.: 20548-62-3
M. Wt: 418.6 g/mol
InChI Key: HBGGXOJOCNVPFY-UHFFFAOYSA-N
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Description

Diisononyl phthalate is a phthalate ester used primarily as a plasticizer. It is a mixture of chemical compounds consisting of various isononyl esters of phthalic acid. This compound is widely used to enhance the flexibility, durability, and longevity of polyvinyl chloride (PVC) products .

Mechanism of Action

Target of Action

Diisononyl phthalate (DINP) is a widely used dialkyl phthalate (DAPs) softener in the production of flexible polyvinyl chloride (PVC) plastics, copolymers, and resins . The primary targets of DINP are the PVC polymer matrices into which they are incorporated to impart flexibility and workability .

Mode of Action

The mode of action of DINP is primarily through its interaction with the PVC polymer matrices. It is incorporated into these matrices to enhance their flexibility and workability, which is crucial in the production of a wide range of consumer goods .

Biochemical Pathways

During the biodegradation of DINP, four derived compounds were identified: monoisononyl phthalate, methyl nonyl phthalate, iso-nonanol, and dimethyl phthalate . The metabolite profiling indicated that DINP was degraded through simultaneous pathways of de-esterification and β-oxidation .

Pharmacokinetics

The pharmacokinetic data indicate that the oral bioavailability of DINP in freely moving rats was about 1.19% . The elimination half-life of DINP was 364 ± 146 min and 150 ± 58 min for intravenous (10 mg/kg) and oral (100 mg/kg) administration, respectively . The total DINP excretion up to 48 h was 13.64 ± 3.99% in feces .

Result of Action

Exposure to DINP has been demonstrated to impair the functions of kidney and liver in animals . It has been found to induce redox imbalance with activities of two important antioxidant enzymes (catalase (CAT) and superoxide dismutase (SOD)) increasing, and reactive oxygen species (ROS) level fluctuation in larvae .

Action Environment

Nevertheless, measures should be taken to prevent its release during production, use, and disposal to minimize potential environmental effects . The widespread production and use of DAPs in North America, Europe, and Japan make their environmental fate and human health effects a matter of concern .

Biochemical Analysis

Biochemical Properties

Diisononyl phthalate interacts with various biomolecules, primarily through noncovalent bonds to polymer matrices . This interaction is crucial for its role in imparting flexibility to PVC products .

Cellular Effects

Exposure to this compound can induce negative effects on cellular processes. Studies have shown that it can disrupt the endocannabinoid system (ECS) and affect reproduction in a gender-specific manner . It also upregulates orexigenic signals and causes hepatosteatosis, along with deregulation of the peripheral ECS and lipid metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its metabolites. During the biodegradation of DiNP, four derived compounds were identified: monoisononyl phthalate, methyl nonyl phthalate, iso-nonanol, and dimethyl phthalate . These metabolites indicate that DiNP is degraded through simultaneous pathways of de-esterification and β-oxidation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, reactive oxygen species (ROS) levels displayed an “increase-decrease” trend with increasing DINP doses after exposure on days 7, 14, 21, and 28 .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that exposure to DiNP appears to induce negative effects on ovarian function and fertility .

Metabolic Pathways

This compound is involved in several metabolic pathways. Its metabolites suggest that it is degraded through de-esterification and β-oxidation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisononyl phthalate is synthesized through the esterification of phthalic anhydride with isononyl alcohol. The reaction typically involves heating phthalic anhydride with isononyl alcohol in the presence of a catalyst. The process includes:

Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale, with precise control over reaction parameters to ensure high yield and quality. The process includes chemical reaction, substance separation, and purification .

Chemical Reactions Analysis

Types of Reactions: Diisononyl phthalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Isononyl Alcohol
  • Phthalic Acid

Comparison with Similar Compounds

  • Diisodecyl Phthalate (DIDP)
  • Di-2-ethylhexyl Phthalate (DEHP)
  • Di-n-butyl Phthalate (DBP)
  • Butyl Benzyl Phthalate (BBP)

Comparison: Diisononyl phthalate is unique due to its specific isononyl ester composition, which provides a balance of flexibility and durability. Compared to other phthalates like diisodecyl phthalate and di-2-ethylhexyl phthalate, this compound offers lower volatility and better performance in high-temperature applications . Its lower water solubility and higher oil solubility make it suitable for a wide range of industrial applications .

Properties

IUPAC Name

bis(7-methyloctyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C26H42O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3
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InChI Key

HBGGXOJOCNVPFY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C
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Molecular Formula

C26H42O4
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DSSTOX Substance ID

DTXSID60860420
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Molecular Weight

418.6 g/mol
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Physical Description

Di-isononyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999), Liquid; Other Solid, Viscous oily liquid; [ICSC], OILY VISCOUS LIQUID.
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Boiling Point

172 °F at 760 mmHg (USCG, 1999), BP: 252 °C at 5 mm Hg, at 0.7kPa: 244-252 °C
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Flash Point

greater than 200 °F (NTP, 1992), 221 °C c.c.
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Solubility

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), In water, 0.2 mg/L at 20 °C, Soluble in acetone, methanol, benzene, ethyl ether, Solubility in water, g/100ml at 20 °C:
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Density

0.972 g/cu m at 20 °C/20 °C, Relative density (water = 1): 0.98
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Vapor Pressure

0.00000054 [mmHg], 5.4X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C:
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Mechanism of Action

The renal tubular carcinoma observed in male rats exposed to DINP has been attributed to cytotoxicity resulting from accumulation of alpha2u-globulin in the kidney ... Following secretion from the liver, alpha2u-globulin is filtered in the glomerular and slowly hydrolyzed in the proximal tubule. There is a strict requirement that a chemical or a metabolite physically bind to the alpha2u-globulin to produce nephropathy, although covalent, irreversible binding is not required. ... When the chemical-alpha2u-globulin complex is filtered by the kidney, it accumulates in phagolysosomes in the proximal tubule region and produces cytotoxicity, which results in subsequent regenerative hyperplasia ... Female rats, mice, and NBR rats do not accumulate alpha2u-globulin in their kidneys, do not produce nephrotoxicity and regenerative hyperplasia, and do not develop renal tumors following chemical exposure. ... Humans appear to lack this specific protein in the kidney ... Male rat specificity in tumor response, lack of genotoxicity, histopathology findings of cytotoxicity and regeneration, alpha2u-globulin accumulation, and demonstrated cell proliferation strongly support the criteria for demonstrating alpha2u-globulin mechanism /of DINP nephrocarcinogenicity/ ..., The role of the peroxisome proliferator-activated receptor alpha (PPARalpha) in hepatic responses to DINP was investigated in a study with SV 129 PPAR a-null mice ... . Male and female SV 129 PPAR a-null mice (-/-), SV 129 PPARalpha (+/+) and B6C3F1 mice were fed a control diet or a diet containing 8,000 ppm of DINP for 1 or 3 weeks. There was an increase of liver weights in male and female of the SV 129 PPARalpha (+/+) and B6C3F1 mice exposed for one week, whereas this increase was abolished in the 1-week treated SV 129 PPAR a-null (-/-) mice. Western blot analysis of liver protein extracts revealed that acyl-CoA oxidase and CYTP450 4a proteins were induced in PPARalpha (+/+) but not in PPARalpha (-/-) female mice after 3-week exposure. It was also demonstrated that some genes involved in drug metabolism and protein trafficking were altered in liver of female PPARalpha (+/+) mice but not in PPARalpha (-/-) mice. These data support the hypothesis that DINP like DEHP ... or other peroxisome proliferators induces liver effects through a PPARalpha-dependent mechanism.
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Impurities

Phthalates are produced with a high degree of purity (> 99.5%), in terms of ester content. Trace impurities have been summarised from producers' data ... i-nonanol ca 0.04%, isononylbenzoate ca 0.03%, n-butylisononyl phthalate ca 0.1%, Water 0.02 - 0.03% ... Bisphenol-A may be included upon request by customer /From table/
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Color/Form

Colorless liquid

CAS No.

28553-12-0, 68515-48-0, 20548-62-3
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Melting Point

-48 °C, -43 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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